molecular formula C13H15NO2 B13790710 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile CAS No. 1393826-78-2

4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile

Cat. No.: B13790710
CAS No.: 1393826-78-2
M. Wt: 217.26 g/mol
InChI Key: YWSBRIQSYKROHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile is an organic compound with the molecular formula C13H15NO2 It is characterized by a benzonitrile group attached to a 1,3-dioxane ring, which is further substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with ethyl vinyl ether in the presence of an acid catalyst to form the dioxane ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methyl-1,3-dioxan-2-yl)benzonitrile
  • 4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile
  • 4-(5-Isopropyl-1,3-dioxan-2-yl)benzonitrile

Uniqueness

4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile is unique due to the presence of the ethyl group on the dioxane ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

CAS No.

1393826-78-2

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-(5-ethyl-1,3-dioxan-2-yl)benzonitrile

InChI

InChI=1S/C13H15NO2/c1-2-10-8-15-13(16-9-10)12-5-3-11(7-14)4-6-12/h3-6,10,13H,2,8-9H2,1H3

InChI Key

YWSBRIQSYKROHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(OC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.